4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Description
4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H28N2O2 and its molecular weight is 376.5. The purity is usually 95%.
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Biological Activity
4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a synthetic compound that exhibits a complex structure with potential biological activities. The compound belongs to the class of benzamides and incorporates a quinoline moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H36N2O2
- Molecular Weight : 372.55 g/mol
- Melting Point : 297-298 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes, such as dihydrofolate reductase (DHFR), which is involved in DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced cell growth, making it a potential candidate for cancer therapy .
- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. This mechanism is often associated with anticancer agents that target rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells through the generation of ROS, leading to cell death. This property enhances its potential as an anticancer agent.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antitumor | Inhibits cell proliferation by targeting DHFR and inducing apoptosis. |
Antimicrobial | Exhibits activity against various microbial strains through enzyme inhibition. |
Antioxidant | Generates ROS, contributing to oxidative stress in target cells. |
Case Studies
Several studies have investigated the biological activity of related compounds and their implications in therapeutic applications:
- Anticancer Studies : A study demonstrated that derivatives of quinoline compounds showed significant inhibition of cancer cell lines by disrupting DHFR activity. The results indicated that similar mechanisms might be applicable to this compound .
- Antimicrobial Properties : Research on benzamide derivatives has shown promising results against bacterial infections. Compounds with similar structural features have been effective in inhibiting bacterial growth, suggesting that this compound may also possess antimicrobial properties .
- Enzyme Interaction Studies : Investigations into enzyme kinetics revealed that compounds with a quinoline structure could effectively bind to target enzymes like DHFR. This binding affinity correlates with their potential therapeutic efficacy .
Properties
CAS No. |
851407-10-8 |
---|---|
Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 |
IUPAC Name |
4-tert-butyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H28N2O2/c1-15-6-7-16(2)21-20(15)14-18(23(28)26-21)12-13-25-22(27)17-8-10-19(11-9-17)24(3,4)5/h6-11,14H,12-13H2,1-5H3,(H,25,27)(H,26,28) |
InChI Key |
NYGIQESEKJEUTL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
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